molecular formula C26H21N3O5S B10893417 4-{(E)-[2-(naphthalen-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-(acetylamino)benzenesulfonate

4-{(E)-[2-(naphthalen-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-(acetylamino)benzenesulfonate

Cat. No.: B10893417
M. Wt: 487.5 g/mol
InChI Key: WSGXENVZNRFDNV-WPWMEQJKSA-N
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Description

The compound 4-{[(E)-2-(2-NAPHTHYLCARBONYL)HYDRAZONO]METHYL}PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE is a complex organic molecule featuring multiple functional groups, including a naphthylcarbonyl hydrazone, an acetylamino group, and a benzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-2-(2-NAPHTHYLCARBONYL)HYDRAZONO]METHYL}PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE typically involves multiple steps:

    Formation of the Naphthylcarbonyl Hydrazone: This step involves the reaction of 2-naphthylcarbonyl chloride with hydrazine hydrate under controlled conditions to form the hydrazone intermediate.

    Condensation Reaction: The hydrazone intermediate is then reacted with 4-formylphenyl 4-(acetylamino)-1-benzenesulfonate under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-2-(2-NAPHTHYLCARBONYL)HYDRAZONO]METHYL}PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-{[(E)-2-(2-NAPHTHYLCARBONYL)HYDRAZONO]METHYL}PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE: has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-{[(E)-2-(2-NAPHTHYLCARBONYL)HYDRAZONO]METHYL}PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-2-(2-NAPHTHYLCARBONYL)HYDRAZONO]METHYL}PHENYL 4-(AMINO)-1-BENZENESULFONATE
  • 4-{[(E)-2-(2-NAPHTHYLCARBONYL)HYDRAZONO]METHYL}PHENYL 4-(METHYLAMINO)-1-BENZENESULFONATE

Uniqueness

The uniqueness of 4-{[(E)-2-(2-NAPHTHYLCARBONYL)HYDRAZONO]METHYL}PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C26H21N3O5S

Molecular Weight

487.5 g/mol

IUPAC Name

[4-[(E)-(naphthalene-2-carbonylhydrazinylidene)methyl]phenyl] 4-acetamidobenzenesulfonate

InChI

InChI=1S/C26H21N3O5S/c1-18(30)28-23-10-14-25(15-11-23)35(32,33)34-24-12-6-19(7-13-24)17-27-29-26(31)22-9-8-20-4-2-3-5-21(20)16-22/h2-17H,1H3,(H,28,30)(H,29,31)/b27-17+

InChI Key

WSGXENVZNRFDNV-WPWMEQJKSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC4=CC=CC=C4C=C3

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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